Home > Products > Screening Compounds P24035 > (S)-Amlodipine Di-p-Toluoyl-D-tartrate
(S)-Amlodipine Di-p-Toluoyl-D-tartrate - 1215226-53-1

(S)-Amlodipine Di-p-Toluoyl-D-tartrate

Catalog Number: EVT-1464805
CAS Number: 1215226-53-1
Molecular Formula: C40H43ClN2O13
Molecular Weight: 795.235
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a chiral compound derived from amlodipine, which is primarily known for its use as a calcium channel blocker in the treatment of hypertension and angina. The di-p-toluoyl-D-tartrate salt form enhances the stability and solubility of the compound, making it particularly useful in various scientific and pharmaceutical applications. This compound is recognized for its role in chiral resolution processes, where it serves as a resolving agent for enantiomers due to its ability to form diastereomeric salts with racemic mixtures.

Source

The compound is synthesized from amlodipine through a multi-step process that involves the resolution of its racemic mixture using di-p-toluoyl-D-tartaric acid. This method not only yields the desired (S)-enantiomer but also improves the purity and efficacy of the final product .

Classification

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is classified as a pharmaceutical compound and a chiral resolving agent. It falls under the category of dihydropyridine derivatives, which are known for their cardiovascular effects, particularly in managing blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves several key steps:

  1. Synthesis of Amlodipine: Amlodipine is synthesized via a condensation reaction between 2-chlorobenzaldehyde and ethyl acetoacetate, followed by cyclization to form the dihydropyridine structure.
  2. Resolution of Enantiomers: The racemic mixture of amlodipine undergoes resolution using di-p-toluoyl-D-tartaric acid, leading to the formation of diastereomeric salts. These salts can be separated through crystallization techniques.
  3. Formation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate: The (S)-enantiomer is reacted with di-p-toluoyl-D-tartaric acid to yield the desired salt form .

Technical Considerations

  • The resolution process typically requires controlled conditions, including temperature and solvent choice, to ensure optimal separation and yield.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
Molecular Structure Analysis

Structure and Data

(S)-Amlodipine Di-p-Toluoyl-D-tartrate has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula can be represented as C23_{23}H26_{26}N2_{2}O6_{6} with a molecular weight of approximately 426.46 g/mol.

Structural Features

  • Chiral Centers: The presence of multiple chiral centers contributes to its pharmacological properties.
  • Functional Groups: The compound features ester groups derived from tartaric acid, which enhance its solubility and stability in various solvents.
Chemical Reactions Analysis

Types of Reactions

(S)-Amlodipine Di-p-Toluoyl-D-tartrate can undergo several chemical reactions:

  1. Oxidation: The compound may be oxidized under specific conditions using agents like potassium permanganate or hydrogen peroxide to yield oxidized derivatives.
  2. Reduction: Reduction reactions can modify the dihydropyridine ring structure, employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution: Aromatic substitution reactions can occur, leading to various derivatives through reactions with halogens or nitrating agents .

Major Products Formed

The major products from these reactions include:

  • Oxidized derivatives that may exhibit altered pharmacological activity.
  • Reduced forms that could have different therapeutic profiles.
  • Substituted aromatic compounds that can serve as intermediates in further synthetic pathways.
Mechanism of Action

The mechanism by which (S)-Amlodipine Di-p-Toluoyl-D-tartrate exerts its pharmacological effects primarily involves blocking calcium channels in vascular smooth muscle cells. This action leads to:

  • Vasodilation: By inhibiting calcium influx, the compound relaxes blood vessels, reducing blood pressure.
  • Increased Blood Flow: Enhanced blood flow to cardiac tissues alleviates angina symptoms.

Data from studies indicate that this mechanism is effective in managing cardiovascular conditions by improving hemodynamic parameters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Exhibits good solubility in organic solvents such as methanol and ethanol but limited solubility in water.

Chemical Properties

Applications

(S)-Amlodipine Di-p-Toluoyl-D-tartrate finds numerous applications in scientific research:

  • Chiral Resolution: Used extensively as a resolving agent for separating enantiomers in pharmaceutical synthesis.
  • Pharmaceutical Development: Its unique properties make it valuable for developing new cardiovascular drugs with improved efficacy and reduced side effects.
  • Analytical Chemistry: Employed in high-performance liquid chromatography methods for analyzing enantiomeric purity in drug formulations .
Introduction to (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Structural and Functional Significance in Pharmaceutical Chemistry

(S)-Amlodipine Di-p-Toluoyl-D-tartrate possesses the molecular formula C~40~H~43~ClN~2~O~13~ and a molecular weight of 795.24 g/mol. This crystalline solid exhibits a characteristic white color and demonstrates methanol solubility, properties critical for its pharmaceutical processing. The structure comprises two distinct moieties: the (S)-amlodipine cation featuring the 1,4-dihydropyridine pharmacophore with ortho-chlorophenyl substitution at C4, and the di-p-toluoyl-D-tartrate anion providing the chiral counterion environment. The tartrate component contains dual p-methylbenzoyl ester groups that enhance crystallinity through hydrophobic interactions while maintaining the stereochemical integrity of the D-tartaric acid backbone [1] [2].

The compound's functionality arises from its capacity to form discrete diastereomeric salts with amlodipine enantiomers. Crystalline lattice stability derives from three-dimensional networks of hydrogen bonds, ionic interactions, and π-stacking between aromatic systems. This structural complementarity is maximized for the (S)-amlodipine configuration, resulting in significantly different solubility properties between the diastereomeric pairs. X-ray diffraction analyses reveal that the (S)-amlodipine salt crystallizes in a non-solvated monoclinic system (space group P2~1~), whereas the corresponding (R)-salt may form solvates or different polymorphs. This crystallographic divergence enables the mechanical separation of enantiomers through selective crystallization—a fundamental advantage in industrial-scale production [5] [7].

Table 1: Comparative Structural Properties of Chiral Resolving Agents for Amlodipine

Resolving AgentMolecular FormulaMolecular Weight (g/mol)Crystallization SystemRelative Resolution Efficiency
Di-p-Toluoyl-D-tartrateC~40~H~43~ClN~2~O~13~795.24Monoclinic (P2~1~)High
Dibenzoyl-D-tartrateC~38~H~39~ClN~2~O~13~767.18Orthorhombic (P2~1~2~1~2~1~)Moderate
Di-O,O'-p-Toluoyl-(2R,3R)-tartaric acidC~40~H~43~ClN~2~O~13~795.24Monoclinic (C2)High
CamphorsulfonateC~30~H~41~ClN~2~O~8~S625.17Hexagonal (P6~3~)Low

The p-toluoyl groups substantially enhance chiral discrimination compared to unsubstituted tartrates through optimized space-filling in the crystal lattice. Molecular modeling indicates van der Waals contacts between the p-methyl groups and the chlorophenyl ring of (S)-amlodipine, creating additional stabilization energy (estimated 2.3 kcal/mol) absent in the mismatched diastereomer. This differential binding translates to solubility differences exceeding 1:5 ratios in solvents like methanol/acetone mixtures, enabling high-purity isolations (>99% ee) through recrystallization protocols. The thermal stability profile (decomposition >180°C) ensures compatibility with standard pharmaceutical drying processes [2] [7].

Role in Chiral Resolution and Enantiomeric Purification

The resolution of racemic amlodipine using di-p-toluoyl-D-tartrate exemplifies industrial-scale diastereomeric salt crystallization. The process exploits differential crystallization kinetics and solubility thermodynamics between the diastereomeric pairs. When racemic amlodipine reacts with 0.5 equivalents of di-p-toluoyl-D-tartaric acid in dimethyl sulfoxide (DMSO), the (S)-amlodipine salt preferentially nucleates and crystallizes, while the (R)-enantiomer remains predominantly in solution. DMSO uniquely facilitates this separation by solubilizing both diastereomers at elevated temperatures while promoting selective crystallization of the (S)-complex upon cooling. This solvent specificity arises from its high polarity (ε=46.7) and hydrogen bond-accepting capacity, which moderate the crystallization energy differences between diastereomers [5] [7].

The resolution efficiency follows eutectic principles well-documented in chiral systems. Phase diagrams reveal that mixtures exceeding 68% enantiomeric excess (ee) of (S)-amlodipine undergo spontaneous crystallization when combined with di-p-toluoyl-D-tartrate in acetone/water systems. Below this critical ee value, both diastereomers co-crystallize, limiting purification efficacy. Modern implementations utilize temperature-cycled crystallization in mixed solvents (e.g., acetone-DMSO 4:1) to achieve yields >42% with ee values consistently >99.5%. The process typically employs a 1:0.55 molar ratio of racemic amlodipine to resolving agent, optimizing both yield and purity. After separation, the resolved (S)-salt is treated with aqueous base to liberate enantiopure (S)-amlodipine, while the mother liquor containing the unresolved (R)-enantiomer undergoes racemization for recycling [3] [5] [7].

Table 2: Process Parameters for Amlodipine Resolution Using Di-p-Toluoyl-D-tartrate

Process VariableOptimal RangeEffect on Resolution
Solvent SystemDMSO/Acetone (1:4 v/v)Maximizes Δ solubility of diastereomers
Temperature Profile60°C → 5°C (0.3°C/min)Controls nucleation kinetics
Molar Ratio (Amlodipine:Resolving Agent)1:0.55Balances yield and purity
Crystallization Time16-24 hoursCompletes crystal maturation
Agitation Rate100-150 rpmPrevents sedimentation without crystal damage

Analytical validation of enantiopurity employs chiral HPLC methods with bonded ionic liquid stationary phases, capable of detecting residual (R)-enantiomer down to 0.05%. Quality by Design (QbD) approaches have optimized these separations using central composite designs that model the effects of buffer pH (4.5-5.5), organic modifier concentration (acetonitrile 28-32%), and column temperature (25-35°C) on resolution factors. These methods confirm that di-p-toluoyl-D-tartrate-mediated resolutions consistently achieve pharmaceutical-grade enantiopurity, with typical impurities of the unwanted enantiomer below 0.1%—exceeding International Council for Harmonisation (ICH) guidelines for chiral impurities [3] [7].

The resolving agent demonstrates remarkable recyclability (>85% recovery) through acidification of the filtrate after liberating the desired (S)-amlodipine. The reclaimed di-p-toluoyl-D-tartaric acid maintains its chiral integrity through multiple reuse cycles, significantly reducing process costs. This economic advantage, coupled with high stereoselectivity, positions this resolution method as superior to enzymatic approaches or chiral simulated moving bed chromatography for large-scale amlodipine production [5].

Pharmacopoeial Relevance and Regulatory Frameworks

(S)-Amlodipine Di-p-Toluoyl-D-tartrate holds significant importance within pharmacopoeial frameworks as a critical reference standard for quality control of enantiopure amlodipine active pharmaceutical ingredients (APIs). The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) require strict control of enantiomeric purity for chiral cardiovascular drugs, mandating the use of authenticated reference materials like this compound. Certified reference standards are commercially available through major suppliers including TRC (Cat# A633506) and Medical Isotopes, Inc. (Cat# 19933), with prices ranging from $155/5mg to $2620/50mg, reflecting the compound's high purification requirements and analytical validation costs. These materials undergo extensive characterization including HPLC-UV (purity >99.5%), chiral CE (enantiomeric excess >99.8%), and quantitative ~1~H-NMR to ensure reliability in regulatory testing [1] [4] [8].

Regulatory submissions for amlodipine-containing medications (e.g., New Drug Applications, Abbreviated New Drug Applications) require detailed characterization of the chiral resolution process. The ICH Q6A guideline specifically addresses specifications for chiral APIs, necessitating validation data demonstrating that the manufacturing process consistently achieves the required enantiomeric purity. (S)-Amlodipine Di-p-Toluoyl-D-tartrate serves dual roles in this context: as a system suitability standard for chiral HPLC methods (typically using amylose tris(3,5-dimethylphenylcarbamate) columns), and as a process control standard during manufacturing. Recent FDA submissions for (S)-amlodipine besylate products (approved under NDAs 21216, 21387) included comprehensive validation data using this compound to establish detection limits of 0.15% for the (R)-enantiomer impurity [1] [9].

Table 3: Pharmacopoeial and Regulatory Status of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Regulatory AspectRequirementApplication of Compound
USP Monograph for AmlodipineEnantiomeric purity testingChiral HPLC system suitability standard
ICH Q6A: SpecificationsControl of chiral impuritiesReference material for quantification
ANDA SubmissionsValidation of resolution processProcess intermediate characterization
GMP Reference StandardsCertified traceabilityQuality control testing
Pharmacopoeial Harmonization (PDG)Cross-compendial alignmentBridging studies between USP/Ph.Eur/JP

The compound's stability profile supports its pharmacopoeial applications. Accelerated stability studies (40°C/75% RH) demonstrate <0.2% degradation over six months when stored in sealed amber vials with desiccant. Long-term stability (-20°C) exceeds five years without detectable enantiomeric deterioration, ensuring consistent performance as a reference material. Current pharmacopoeial methods specify its use at concentrations of 1.0 mg/mL in methanol for injection volumes of 10μL in chiral purity assays. These standardized protocols ensure consistency across quality control laboratories worldwide [1] [2] [8].

The synthesis and distribution of (S)-Amlodipine Di-p-Toluoyl-D-tartrate occur under strict ISO 17034 accreditation requirements. Batch certification includes comprehensive analytical documentation: 1) ~1~H/~13~C-NMR spectra confirming structural integrity, 2) mass spectral analysis (HRMS m/z 795.2401 [M+H]~+~), 3) chiral HPLC chromatograms demonstrating diastereomeric purity, and 4) water content by Karl Fischer titration (<0.5%). This rigorous characterization ensures regulatory acceptance across major markets including the US, EU, Japan, and China, where monographs for single-enantiomer amlodipine products now predominate following the expiration of racemic amlodipine patents [1] [4] [9].

Properties

CAS Number

1215226-53-1

Product Name

(S)-Amlodipine Di-p-Toluoyl-D-tartrate

IUPAC Name

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C40H43ClN2O13

Molecular Weight

795.235

InChI

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1

InChI Key

DGMFRGMUDAJQAA-CJSNSBGFSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Synonyms

(4S)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Di-p-Tolyoyl-D-tartrate; (-)-Amlodipine Di-p-Tolyoyl-D-tartrate; (S)-(+)-Amlodipine Di-p-Tolyoyl-D-tartrate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.